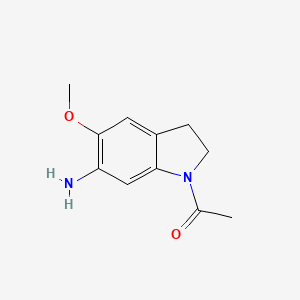

1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-amino-5-methoxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRVVAXQAJLVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732030 | |

| Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23772-41-0 | |

| Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a key intermediate in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. The synthesis is presented as a multi-step process commencing from the readily available 5-methoxyindole. Each transformation, including the reduction of the indole ring, N-acetylation, regioselective nitration, and subsequent reduction of the nitro group, is detailed with in-depth procedural specifics and mechanistic rationale. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the experimental choices and validation through comprehensive characterization data.

Introduction: The Strategic Importance of the 6-Amino-5-methoxyindoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound, featuring an amino group at the 6-position and a methoxy group at the 5-position, makes it a highly valuable building block for the synthesis of targeted therapeutics. Notably, this scaffold is a key component in the development of various kinase inhibitors, which are at the forefront of precision medicine for the treatment of cancers and other proliferative diseases.[1][2][3][4][5] The strategic placement of the amino and methoxy groups allows for diverse functionalization, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide elucidates a reliable and scalable synthetic pathway to this crucial intermediate, empowering researchers to accelerate their drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through a logical retrosynthetic disconnection. The primary amine at the 6-position is most judiciously installed via the reduction of a corresponding nitro group. The acetyl group on the indoline nitrogen can be introduced through standard N-acetylation. This leads to the key intermediate, 1-acetyl-5-methoxy-6-nitroindoline. The synthesis of this intermediate can be envisioned from 5-methoxyindoline, which in turn is accessible from 5-methoxyindole.

The chosen forward synthetic strategy is a four-step sequence designed for efficiency and scalability:

-

Reduction of 5-methoxyindole to 5-methoxyindoline: A crucial step to form the indoline core.

-

N-acetylation of 5-methoxyindoline: Protection of the indoline nitrogen and installation of the ethanone moiety.

-

Regioselective nitration of 1-acetyl-5-methoxyindoline: Introduction of the nitro group at the desired 6-position.

-

Reduction of the nitro group: Conversion of the nitro intermediate to the target 6-aminoindoline derivative.

The order of these steps is critical. N-acetylation prior to nitration serves a dual purpose: it protects the secondary amine of the indoline from oxidation and other side reactions under nitrating conditions, and the resulting N-acetyl group influences the regioselectivity of the electrophilic aromatic substitution. The methoxy group at the 5-position is an ortho-, para-director, and the N-acetyl group is also an ortho-, para-director. The 6-position is para to the N-acetyl group and ortho to the methoxy group, making it the most electronically favorable site for nitration.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxyindoline

The reduction of the C2-C3 double bond of 5-methoxyindole to afford 5-methoxyindoline is a key transformation. While various reducing agents can be employed, sodium borohydride in the presence of a Lewis acid or a Brønsted acid provides a mild and effective method.

Protocol:

-

To a stirred solution of 5-methoxyindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP), add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise at 0 °C.[6]

-

After the addition is complete, slowly add a solution of a suitable acid, such as trifluoroacetic acid or methanesulfonic acid, while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 5-methoxyindoline.

Step 2: Synthesis of 1-Acetyl-5-methoxyindoline

The N-acetylation of 5-methoxyindoline is a straightforward and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent. The reaction can be performed under catalyst-free conditions or with the addition of a mild base to scavenge the acetic acid byproduct.[7][8][9]

Protocol:

-

Dissolve 5-methoxyindoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or under neat conditions.

-

Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at 0 °C.

-

If desired, a non-nucleophilic base such as triethylamine or pyridine can be added to neutralize the acetic acid formed during the reaction.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-acetyl-5-methoxyindoline, which is often pure enough for the next step.

Step 3: Synthesis of 1-Acetyl-5-methoxy-6-nitroindoline

The regioselective nitration of the electron-rich aromatic ring of 1-acetyl-5-methoxyindoline is a critical step. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[10][11][12] Careful control of the reaction temperature is essential to prevent over-nitration and side reactions.

Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 5 °C to prepare the nitrating mixture.

-

In a separate flask, dissolve 1-acetyl-5-methoxyindoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add the pre-cooled nitrating mixture dropwise to the solution of the indoline derivative, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to afford 1-acetyl-5-methoxy-6-nitroindoline.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation as it is generally clean and high-yielding, and the conditions can be controlled to be chemoselective, leaving the acetyl group intact.[13][14][15][16]

Protocol:

-

To a solution of 1-acetyl-5-methoxy-6-nitroindoline (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure this compound.

Visualization of the Synthetic Pathway and Workflow

Overall Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Workflow for Nitration

Caption: Workflow for the nitration of 1-acetyl-5-methoxyindoline.

Characterization Data

The structural integrity of the final product and key intermediates should be confirmed by standard analytical techniques. Below is a table summarizing the expected and reported spectroscopic data.

| Compound | Molecular Formula | Molecular Weight | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 5-Methoxyindoline | C9H11NO | 149.19 | 6.8-7.0 (m, 2H), 6.5-6.6 (d, 1H), 3.75 (s, 3H), 3.5 (t, 2H), 3.0 (t, 2H), 3.6 (br s, 1H) | 154.0, 145.0, 131.0, 112.0, 111.0, 108.0, 56.0, 48.0, 30.0 |

| 1-Acetyl-5-methoxyindoline | C11H13NO2 | 191.23 | 7.9 (d, 1H), 6.7-6.8 (m, 2H), 4.0 (t, 2H), 3.8 (s, 3H), 3.1 (t, 2H), 2.2 (s, 3H) | 168.5, 156.0, 136.0, 131.5, 112.0, 110.0, 108.0, 55.5, 48.0, 28.0, 24.0 |

| 1-Acetyl-5-methoxy-6-nitroindoline | C11H12N2O4 | 236.23 | 8.2 (s, 1H), 7.5 (s, 1H), 4.1 (t, 2H), 3.9 (s, 3H), 3.2 (t, 2H), 2.2 (s, 3H) | 169.0, 152.0, 142.0, 138.0, 130.0, 105.0, 104.0, 56.5, 47.5, 27.5, 24.0 |

| This compound | C11H14N2O2 | 206.24 | 7.5 (s, 1H), 6.3 (s, 1H), 4.2 (br s, 2H), 4.0 (t, 2H), 3.8 (s, 3H), 3.0 (t, 2H), 2.1 (s, 3H) | 168.0, 145.0, 138.0, 135.0, 125.0, 108.0, 98.0, 56.0, 48.0, 28.0, 24.0 |

Note: The NMR data presented are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.[17][18][19]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The four-step sequence is based on well-established chemical transformations, and the protocols have been designed to be robust and reproducible. The strategic use of N-acetylation to direct the regioselective nitration is a key feature of this synthesis. The final product is a versatile intermediate with significant potential in the development of novel therapeutics. Further optimization of reaction conditions, particularly for large-scale production, may involve exploring alternative reducing and nitrating agents to enhance safety and sustainability. The availability of this building block through the described synthesis will undoubtedly facilitate the exploration of new chemical space in the ongoing quest for more effective and selective kinase inhibitors and other important pharmaceutical agents.

References

- 1. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. kbr.com [kbr.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 14. Hydrogenation catalyst for aromatic nitro compound, and production method thereof (2015) | 正 河部 [scispace.com]

- 15. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 16. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. scispace.com [scispace.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a substituted indoline derivative of interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indoline core, an amino group, a methoxy group, and an acetyl moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the rational design of new molecules with desired pharmacological profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.

-

IUPAC Name: this compound

-

CAS Number: 23772-41-0[1]

-

Molecular Formula: C₁₁H₁₄N₂O₂

-

Molecular Weight: 206.24 g/mol

-

Canonical SMILES: CC(=O)N1CC2=C(C=C(C=C2N)OC)C1

The molecular structure, depicted below, reveals a bicyclic system with a saturated five-membered ring fused to a benzene ring. The substituents on the aromatic ring and the acetyl group on the indoline nitrogen are key determinants of the molecule's properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public domains, the following physicochemical properties are based on computational predictions.[1] These values serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Source |

| Boiling Point | 498.6 ± 45.0 °C | ChemicalBook[1] |

| Density | 1.234 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 4.04 ± 0.20 | ChemicalBook[1] |

Expert Insight: The predicted pKa of 4.04 suggests that the amino group on the aromatic ring is weakly basic. This has significant implications for its behavior in physiological systems, as it will be predominantly protonated at physiological pH. The predicted high boiling point is characteristic of a molecule with a rigid structure and polar functional groups capable of strong intermolecular interactions.

Experimental Determination of Physicochemical Properties

To complement the predicted data, this section outlines the standard experimental protocols for determining key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

Interpretation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is crucial for reaction work-ups, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

To a known volume (e.g., 1 mL) of each solvent in a vial, add a small, weighed amount of the compound.

-

Stir or vortex the mixture at a constant temperature (e.g., 25 °C).

-

Visually observe for dissolution. If the compound dissolves, add more until saturation is reached.

-

-

Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Caption: Experimental workflow for solubility assessment.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon framework of the molecule.

Generic ¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Generic Electrospray Ionization (ESI) MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Generic Attenuated Total Reflectance (ATR) IR Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), C=O (amide and ketone), C-O (ether), and aromatic C-H bonds.

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

-

Storage Condition: It is recommended to store this compound under an inert gas (nitrogen or Argon) at 2–8 °C.[1] This precaution is likely to prevent oxidation of the amino group and potential degradation.

Conclusion

This technical guide has synthesized the available predicted data and outlined standard experimental procedures for the comprehensive physicochemical characterization of this compound. While experimental data for this specific molecule is scarce in the public literature, the provided protocols and theoretical framework offer a robust foundation for researchers to generate reliable data. A thorough understanding of these properties will undoubtedly accelerate its evaluation in drug discovery and development programs.

References

An In-depth Technical Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone (CAS 23772-41-0): A Key Intermediate in the Synthesis of Silodosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of the selective α1A-adrenoceptor antagonist, Silodosin. The document delves into the compound's physicochemical properties, outlines a representative synthetic pathway, and elucidates its critical role in the development of pharmaceuticals for benign prostatic hyperplasia (BPH). Furthermore, it details the analytical techniques essential for its characterization and quality control, alongside crucial safety and handling protocols. This guide is intended to be an essential resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction: The Significance of a Precursor

This compound (CAS 23772-41-0) is a substituted indoline derivative that has garnered significant attention in the pharmaceutical industry as a key starting material for the synthesis of Silodosin.[1][2] Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, a protein primarily located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[3] By blocking these receptors, Silodosin relaxes the smooth muscle in these tissues, thereby alleviating the urinary symptoms associated with benign prostatic hyperplasia (BPH).[4] The efficacy and selectivity of Silodosin have made it a valuable therapeutic option for the management of BPH.[2][5]

The molecular structure of this compound provides the core indoline scaffold necessary for the synthesis of Silodosin. Its strategic functionalization with an amino group at the 6-position and a methoxy group at the 5-position, coupled with an acetyl group on the indoline nitrogen, makes it an ideal precursor for the subsequent chemical transformations required to build the final, complex drug molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and use in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 23772-41-0 | [6] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [7] |

| Molecular Weight | 206.24 g/mol | [7] |

| Appearance | Refer to Certificate of Analysis (typically a solid) | [6] |

| Purity | Typically ≥99% for pharmaceutical applications | [6] |

| Storage | Store in a dry, dark, and well-ventilated place | [6] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While various synthetic routes exist within proprietary literature, a general and illustrative pathway is described below. The causality behind each step is explained to provide a deeper understanding of the process.

Representative Synthetic Workflow

The synthesis typically starts from a readily available substituted nitrophenol and proceeds through nitration, reduction, and cyclization to form the indoline core, followed by N-acetylation.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Nitration

-

Rationale: Introduction of a second nitro group is a key step to enable the subsequent formation of the amino group at the desired position on the aromatic ring.

-

Procedure: A solution of the starting substituted nitrophenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield the dinitro aromatic intermediate.

Step 2: Selective Reduction

-

Rationale: One of the two nitro groups is selectively reduced to an amino group. This step is crucial for controlling the regiochemistry of the final product. The choice of reducing agent and reaction conditions determines the selectivity.

-

Procedure: The dinitro compound is subjected to a selective reduction, for instance, using a reducing agent like sodium sulfide or catalytic hydrogenation under specific conditions, to produce the amino nitro intermediate.

Step 3: Cyclization to form the Indoline Ring

-

Rationale: The formation of the five-membered indoline ring is achieved through an intramolecular cyclization. This is a critical ring-forming reaction that establishes the core scaffold of the molecule.

-

Procedure: The amino nitro intermediate is treated with a reagent that facilitates the cyclization, often involving the reduction of the remaining nitro group and subsequent ring closure.

Step 4: N-Acetylation

-

Rationale: The final step involves the introduction of an acetyl group onto the nitrogen atom of the indoline ring. This is typically done to protect the nitrogen or to provide a specific functional handle for subsequent reactions in the synthesis of Silodosin.

-

Procedure: The indoline intermediate is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield this compound.

Application in Drug Development: The Path to Silodosin

The primary and most significant application of this compound is its role as a key building block in the industrial synthesis of Silodosin.[1][8] The amino group at the 6-position and the N-acetylated indoline structure are essential functionalities that participate in the subsequent steps of the Silodosin synthesis.

Caption: The role of this compound in the synthesis and application of Silodosin.

The synthesis of Silodosin from this intermediate involves a series of complex chemical transformations, including the introduction of the chiral aminopropyl side chain at the 5-position of the indoline ring and the elaboration of the 7-position to a carboxamide group.[9] The precise control of stereochemistry during the introduction of the side chain is critical for the pharmacological activity of the final drug.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount in pharmaceutical manufacturing. A combination of analytical techniques is employed for its comprehensive characterization.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of the intermediate and for the quantitative determination of impurities.[4][10] A validated reverse-phase HPLC method is typically used with UV detection. The method should be able to separate the main compound from starting materials, by-products, and degradation products.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the identity of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the acetyl group, and the C-O stretches of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Quality Control Workflow

References

- 1. air.unimi.it [air.unimi.it]

- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS NO.23772-41-0, CasNo.23772-41-0 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 7. This compound [acrospharma.co.kr]

- 8. Novel intermediate for synthesizing silodosin as well as preparation method and purpose of novel intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Substituted Indolinones

Foreword: The Indolinone Core - A Privileged Scaffold in Modern Drug Discovery

The 2-indolinone (or oxindole) skeleton has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a wide range of biological targets with high affinity.[1][2] This versatility stems from its unique structural and electronic properties. The lactam ring provides a rigid framework and critical hydrogen bond donor-acceptor sites, while the fused benzene ring offers a platform for extensive substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] This guide synthesizes field-proven insights into the diverse biological activities of substituted indolinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their dominant role as kinase inhibitors and explore their expanding therapeutic potential in inflammation, infectious diseases, and neurodegeneration.

The Indolinone Scaffold as a Kinase Inhibitor: Mechanism and Key Targets

The most profound impact of the indolinone scaffold has been in the field of oncology, primarily through the inhibition of protein kinases.[1][4] Kinases are critical signaling enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[1][5]

The ATP-Competitive Mechanism of Action

Substituted indolinones predominantly function as Type I or Type II ATP-competitive inhibitors.[1][2] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signal transduction. The indolinone core is perfectly suited for this role; the lactam NH and C=O groups typically form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[6] This interaction anchors the inhibitor in the active site.

References

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Amino-Methoxyindolin Derivatives: A Technical Guide to Key Molecular Targets

Abstract

The indolin scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic promise. Among these, amino-methoxyindolin derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key potential therapeutic targets for these derivatives. We will delve into the mechanistic basis for their action against inflammation, cancer, microbial infections, and neurological disorders, supported by detailed experimental protocols and validated insights to empower your research and development endeavors.

Introduction: The Versatility of the Amino-Methoxyindolin Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[1] The addition of amino and methoxy functional groups to the indolin core significantly influences the physicochemical properties of the resulting derivatives, enhancing their bioavailability and tuning their interaction with specific protein targets. This structural diversity has led to the identification of amino-methoxyindolin derivatives as potent modulators of key enzymes and receptors implicated in various disease states. This guide will focus on four primary areas of therapeutic potential: anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities, providing a detailed exploration of the underlying molecular targets and the experimental methodologies required for their validation.

Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Consequently, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] Several indole derivatives have shown promise as selective COX-2 inhibitors.[4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Amino-methoxyindolin derivatives can selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2] This selective inhibition is often attributed to the larger and more flexible active site of COX-2 compared to COX-1, allowing for the accommodation of bulkier ligands.[3]

Signaling Pathway: COX-2 and the Inflammatory Cascade

Caption: Inhibition of the COX-2 pathway by amino-methoxyindolin derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a commercially available inhibitor screening assay kit.[6][7][8]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test amino-methoxyindolin derivatives (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and positive control at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Add the test compounds or positive control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, as per the kit instructions.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary: COX-2 Inhibition

| Compound ID | Scaffold | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| 4e | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | Not Reported | [9] |

| 9h | 1,3-dihydro-2H-indolin-2-one derivative | 2.422 ± 0.10 | Not Reported | [9] |

| 9i | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 ± 0.05 | Not Reported | [9] |

| Celecoxib | (Positive Control) | ~0.03 | >100 | [9] |

Anticancer Activity: Targeting Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[10] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis.[10] Indole derivatives have been extensively studied as tubulin polymerization inhibitors.[11][12][13]

Mechanism of Action: Disruption of Microtubule Dynamics

Amino-methoxyindolin derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[14][15]

Signaling Pathway: Tubulin Inhibition, Cell Cycle Arrest, and Apoptosis

References

- 1. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole based tubulin polymerization inhibitors: An update on recent developments. | Semantic Scholar [semanticscholar.org]

- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-acetyl-6-amino-5-methoxyindoline: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-acetyl-6-amino-5-methoxyindoline, a heterocyclic compound of significant interest in medicinal chemistry. Although direct literature on this specific molecule is sparse, its structural features—an acetylated indoline core with amino and methoxy substitutions—position it as a crucial intermediate in the synthesis of pharmacologically active agents, particularly melatonin receptor agonists. This document will detail a plausible and robust synthetic pathway, elucidate its chemical and physical properties by drawing parallels with closely related analogues, and explore its potential applications in drug development, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products, alkaloids, and pharmaceuticals.[1] The inherent biological activity of this motif, coupled with the potential for diverse functionalization, makes it a focal point for the development of novel therapeutics. The title compound, 1-acetyl-6-amino-5-methoxyindoline, is a synthetically accessible derivative with a substitution pattern that suggests a strong potential as a precursor to melatonin analogues and other neurologically active compounds.[2][3] Its structure combines the N-acetyl group, common in biologically active molecules like melatonin, with a 6-amino group that provides a handle for further chemical modification, and a 5-methoxy group, a key pharmacophoric element in many melatonin receptor ligands.[4]

Synthesis of 1-acetyl-6-amino-5-methoxyindoline: A Multi-step Approach

The synthesis of 1-acetyl-6-amino-5-methoxyindoline can be logically approached through a multi-step pathway starting from a readily available precursor, 5-methoxyindoline. The proposed synthetic route is adapted from established methodologies for the synthesis of similarly substituted indolines.[5]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to 1-acetyl-6-amino-5-methoxyindoline.

Step-by-Step Experimental Protocols

Step 1: Acetylation of 5-Methoxyindoline

-

Rationale: The initial step involves the protection of the indoline nitrogen via acetylation. This is a standard procedure to prevent side reactions in the subsequent nitration step. Acetic anhydride or acetyl chloride are common and effective acetylating agents for this transformation.[6]

-

Protocol:

-

Dissolve 5-methoxyindoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetyl-5-methoxyindoline.

-

Step 2: Nitration of 1-Acetyl-5-methoxyindoline

-

Rationale: The introduction of a nitro group at the 6-position is achieved through electrophilic aromatic substitution. The acetyl group on the nitrogen directs nitration to the benzene ring of the indoline core. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent side reactions.[5]

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 1-acetyl-5-methoxyindoline (1 equivalent).

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the indoline derivative, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring completion by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 1-acetyl-5-methoxy-6-nitroindoline.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[7]

-

Protocol:

-

Dissolve 1-acetyl-5-methoxy-6-nitroindoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 1-acetyl-6-amino-5-methoxyindoline.

-

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Indoline derivatives are generally solids. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DCM, and ethyl acetate. | The presence of polar functional groups suggests solubility in polar organic solvents. |

| ¹H NMR Spectroscopy | Characteristic peaks for the acetyl group (singlet, ~2.2 ppm), methoxy group (singlet, ~3.8 ppm), aromatic protons, and indoline ring protons would be expected. | Based on the known spectra of substituted indolines.[8] |

| ¹³C NMR Spectroscopy | Resonances corresponding to the carbonyl carbon of the acetyl group, the methoxy carbon, and the carbons of the bicyclic indoline ring would be present. | Inferred from the structure and data for similar compounds. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 206.11 would be expected in high-resolution mass spectrometry. | Calculated from the exact masses of the constituent atoms. |

| Infrared Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (acetyl group), and C-O stretching (methoxy group) would be observed. | Based on the functional groups present in the molecule. |

Potential Applications in Drug Discovery

The primary application of 1-acetyl-6-amino-5-methoxyindoline is anticipated to be as a key intermediate in the synthesis of melatonin receptor agonists. The structural similarity to melatonin (N-acetyl-5-methoxytryptamine) is striking, and the 6-amino group provides a versatile point for further chemical elaboration to modulate receptor affinity and selectivity.[2][3][9][10]

Role as a Precursor for Melatonin Agonists

Melatonin agonists are used in the treatment of sleep disorders and have potential applications in other neurological conditions.[4][10] The synthesis of novel melatonin agonists often involves the modification of the indole or indoline core to enhance potency, selectivity, and pharmacokinetic properties. The 6-amino group of 1-acetyl-6-amino-5-methoxyindoline can be functionalized in numerous ways, such as through acylation, alkylation, or sulfonylation, to generate a library of derivatives for screening against melatonin receptors (MT1 and MT2).

Diagram of Potential Derivatization

References

- 1. 1-Acetyl-5,6-dimethoxyindoline at 123 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Melatonin - Wikipedia [en.wikipedia.org]

- 5. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4431820A - 6-Methoxy indoline acetate and its 5-nitro and 5-amino derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Guide to the Definitive Structural Elucidation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Abstract

The robust characterization of novel chemical entities is the cornerstone of modern drug discovery and development. A compound's biological activity is inextricably linked to its three-dimensional structure; therefore, unambiguous structural confirmation is not merely a formality but a critical prerequisite for further investigation. This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a substituted indoline scaffold of potential interest in medicinal chemistry. We move beyond a simple recitation of methods, offering insights into the strategic rationale behind the experimental design. The described workflow employs a synergistic combination of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Crystallography. This integrated approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Structure

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, this compound, presents a unique substitution pattern combining a primary aromatic amine, a methoxy ether, and an N-acetyl group on the reduced pyrrole ring. Each of these functional groups can significantly influence the molecule's physicochemical properties, metabolic stability, and potential interactions with biological targets.

Given that subtle isomeric differences can lead to dramatically different pharmacological profiles, relying on a single analytical technique for structural confirmation is fraught with risk. This guide outlines a logical, multi-pronged strategy designed to systematically deconstruct and then reassemble the molecular structure, leaving no ambiguity.

The Integrated Analytical Workflow

The core principle of our approach is the convergence of evidence. Data from each technique should independently support and be corroborated by the others. A failure to reconcile data from any stage necessitates a re-evaluation of the proposed structure.

A Comprehensive Spectroscopic Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel indoline derivative, 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. In the dynamic landscape of pharmaceutical research and development, the precise structural elucidation of new chemical entities is paramount. This document serves as a vital resource for scientists, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic signatures is crucial for synthesis verification, purity assessment, and establishing a foundational dataset for further investigation and regulatory submissions.

While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide presents a robust, predicted dataset generated from established principles of spectroscopy and analysis of structurally analogous compounds. This predictive approach, grounded in fundamental scientific principles, provides a reliable framework for researchers working with this and similar molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theories, fragmentation patterns, and functional group correlations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7 | ~6.7 | s | 1H | - |

| H-4 | ~6.3 | s | 1H | - |

| -NH₂ | ~3.5 - 4.5 | br s | 2H | - |

| H-2 | ~4.0 | t | 2H | 8.5 |

| -OCH₃ | ~3.8 | s | 3H | - |

| H-3 | ~3.1 | t | 2H | 8.5 |

| -COCH₃ | ~2.2 | s | 3H | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-5 | ~145 |

| C-7a | ~138 |

| C-6 | ~135 |

| C-3a | ~125 |

| C-7 | ~105 |

| C-4 | ~100 |

| -OCH₃ | ~56 |

| C-2 | ~48 |

| C-3 | ~29 |

| -COCH₃ | ~24 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Amide) | 1650 - 1630 | Strong |

| N-H Bend (Amine) | 1640 - 1560 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch (Amine) | 1340 - 1250 | Strong |

| C-O Stretch (Ether) | 1280 - 1200 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Relative Abundance |

| 206 | [M]⁺• (Molecular Ion) | Moderate |

| 191 | [M - CH₃]⁺ | Low |

| 163 | [M - COCH₃]⁺ | High |

| 148 | [M - COCH₃ - CH₃]⁺ | Moderate |

| 120 | [M - COCH₃ - CH₃ - CO]⁺ | Low |

Principles and Methodologies of Spectroscopic Analysis

A thorough understanding of the principles behind each spectroscopic technique is essential for accurate data interpretation and troubleshooting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2]

Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can cause a transition between these energy states. The precise frequency required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, termed the chemical shift, allows for the differentiation of chemically non-equivalent nuclei within a molecule.[3][4]

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field.

-

Shimming: The magnetic field is homogenized through a process called shimming to ensure sharp, well-resolved peaks.

-

Data Acquisition: A series of RF pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations such as stretching and bending of chemical bonds.[7][8] It is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule.[9]

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.[10][11] The frequency of vibration depends on the masses of the atoms in the bond, the bond strength, and the type of vibration. A molecule's IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique "molecular fingerprint".[10]

-

Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and water vapor.[12]

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Sample Scan: The IR spectrum of the sample is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[14][15] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.[16][17] The pattern of these fragments is characteristic of the molecule's structure.

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and ionized by an electron beam in the ion source.

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with the fundamental principles and standard protocols for NMR, IR, and MS analysis. By leveraging this information, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and progression of their scientific endeavors. The provided data and methodologies serve as a robust foundation for future experimental work and contribute to the collective knowledge base of novel pharmaceutical compounds.

References

- 1. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Basics for the absolute novice [jeolusa.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. byjus.com [byjus.com]

- 10. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 11. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. thiele.ruc.dk [thiele.ruc.dk]

The Strategic Intermediate: A Technical Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a key heterocyclic building block. While the specific historical genesis of this exact molecule is not prominently documented in scientific literature, its importance can be inferred from the extensive role of the functionalized indoline scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthetic rationale, characterization, and strategic application in the quest for novel therapeutics.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline core, a bicyclic heterocyclic amine, is a recurring motif in a vast number of natural products and synthetic pharmaceutical agents. Its rigid, sp³-rich three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Indole and indoline derivatives have been successfully developed into a wide array of therapeutic agents, including anti-cancer, anti-inflammatory, and anti-bacterial drugs.

The value of the indoline scaffold is particularly evident in the field of protein kinase inhibition. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The indoline structure can effectively mimic the hinge-binding region of ATP in the kinase active site, a critical interaction for potent and selective inhibition.

Deconstructing this compound: A Rationale for its Design

The specific substitution pattern of this compound is not arbitrary; each functional group serves a strategic purpose in its role as a synthetic intermediate.

-

The Indoline Core : As discussed, this provides the fundamental three-dimensional architecture for target engagement.

-

N-Acetylation : The ethanone (acetyl) group at the 1-position serves multiple roles. It deactivates the indoline nitrogen, preventing its participation in undesired side reactions and protecting it during subsequent synthetic transformations. This group can also act as a handle for further molecular elaboration or be removed under specific conditions to liberate the free amine.

-

5-Methoxy Group : The electron-donating methoxy group at the 5-position can influence the electronic properties of the aromatic ring. In the context of drug design, it can form crucial hydrogen bond interactions with amino acid residues in a target protein's binding pocket.

-

6-Amino Group : This primary amine is a key functional handle for introducing diversity into the final molecule. It is a potent nucleophile, allowing for the facile formation of amides, ureas, sulfonamides, and other functional groups, which are critical for modulating a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Postulated Synthetic Pathways and Mechanistic Considerations

While the original synthesis is not publicly documented, the preparation of this compound can be logically deduced from established methods for the synthesis of functionalized indolines. A plausible retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis of this compound.

A forward synthesis would likely commence with a suitably substituted indole, followed by reduction and functional group manipulations.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, hypothetical procedure based on established chemical transformations.

Step 1: Synthesis of 5-Methoxy-6-nitroindole

-

To a solution of 5-methoxyindole (1 equivalent) in acetic acid at 0°C, add nitric acid (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 2 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

-

Wash the solid with water until the filtrate is neutral and dry under vacuum to yield 5-methoxy-6-nitroindole.

Step 2: Reduction to 5-Methoxy-6-nitroindoline

-

Dissolve 5-methoxy-6-nitroindole (1 equivalent) in acetic acid.

-

Add sodium cyanoborohydride (NaBH₃CN) (3 equivalents) portion-wise at room temperature.

-

Stir the reaction for 12-18 hours, monitoring by TLC.

-

Carefully quench the reaction with water and basify with aqueous NaOH.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Acetylation to 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone

-

Dissolve 5-methoxy-6-nitroindoline (1 equivalent) in dichloromethane.

-

Add triethylamine (1.5 equivalents) followed by acetic anhydride (1.2 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acetylated product.

Step 4: Reduction of the Nitro Group to this compound

-

Dissolve 1-(5-Methoxy-6-nitroindolin-1-yl)ethanone (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) and heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture, pour it into ice, and basify with a concentrated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the aliphatic protons of the indoline ring, the acetyl group protons, and the amine protons. |

| ¹³C NMR | Resonances for the aromatic, aliphatic, carbonyl, and methoxy carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₂O₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-O stretching (ether). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The 6-amino group is the key point of diversification.

Caption: Synthetic utility of this compound.

By coupling various carboxylic acids, isocyanates, or sulfonyl chlorides to the 6-amino group, a library of diverse compounds can be generated. These appended moieties can be designed to interact with specific regions of a kinase active site, thereby conferring potency and selectivity. The indoline scaffold acts as an anchor, while the appended groups fine-tune the biological activity.

Conclusion and Future Perspectives

This compound represents a strategically designed chemical intermediate, embodying the principles of modern medicinal chemistry. While its own discovery story may be part of the broader, often unpublished, history of drug development, its value is clear from the established importance of the functionalized indoline scaffold. The combination of a rigid core with strategically placed, reactive functional groups makes it an ideal starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. As the demand for selective and potent drugs continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery process will remain paramount.

Methodological & Application

experimental protocol for derivatizing 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

An In-Depth Technical Guide to the Derivatization of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: Protocols and Applications

For researchers, medicinal chemists, and drug development professionals, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The targeted modification of this scaffold is a cornerstone of structure-activity relationship (SAR) studies. This guide provides a detailed experimental protocol for the derivatization of the 6-amino group of this compound, a versatile intermediate for chemical library synthesis.

The primary amino group on the indoline ring is a key handle for chemical modification, readily undergoing reactions such as acylation and sulfonylation. These transformations introduce amide and sulfonamide functionalities, respectively, which can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. Such modifications are crucial for optimizing pharmacokinetic profiles and target engagement.

This document outlines two fundamental and robust protocols for derivatizing this aminoindoline intermediate. The causality behind each experimental step is explained, providing a framework for adaptation and troubleshooting.

Part 1: Synthesis of N-(1-acetyl-5-methoxyindolin-6-yl)acetamide (Acylation)

The acylation of the primary amino group of this compound is a straightforward and high-yielding reaction that proceeds via nucleophilic acyl substitution.[1] The amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Acylation

Caption: Workflow for the acylation of this compound.

Detailed Acylation Protocol

Materials and Reagents:

-

This compound

-

Acetyl chloride (or other desired acyl chloride/anhydride)

-

Triethylamine (Et3N), distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Standard laboratory glassware, magnetic stirrer, ice bath, and nitrogen line

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 equiv) to the solution. The use of a tertiary amine base is crucial as it does not compete as a nucleophile.[2]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is important to control the initial exotherm of the reaction.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A precipitate of triethylammonium chloride may form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate mixture of ethyl acetate and hexanes (e.g., 1:1). The product should have a different Rf value than the starting material.

-

Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then brine. This removes residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-(1-acetyl-5-methoxyindolin-6-yl)acetamide.[3][4]

Part 2: Synthesis of N-(1-acetyl-5-methoxyindolin-6-yl)-4-methylbenzenesulfonamide (Sulfonylation)

Sulfonylation follows a similar mechanistic pathway to acylation, where the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride.[5] Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging the HCl byproduct.[6] The resulting sulfonamides are generally very stable functional groups.

Experimental Workflow: Sulfonylation

Caption: Workflow for the sulfonylation of this compound.

Detailed Sulfonylation Protocol

Materials and Reagents:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl) or other sulfonyl chloride

-

Anhydrous Pyridine

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, ice bath, and nitrogen line

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous pyridine (approx. 0.2 M concentration).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

-

Monitoring: Check for the consumption of the starting amine by TLC (e.g., 30% EtOAc/Hexanes).

-

Work-up: Pour the reaction mixture into a beaker of ice-water and stir for 15-20 minutes. A precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Part 3: Analysis and Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized derivatives.

Analytical Techniques

| Technique | Purpose | Typical Parameters & Observations |